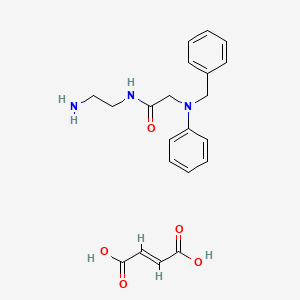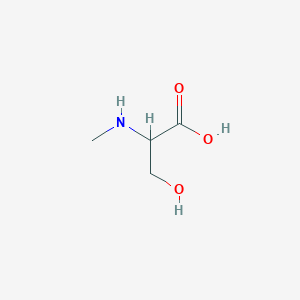
3-Hydroxy-2-(methylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(methylamino)propanoic acid, also known as N-Methyl-L-serine, is a derivative of the amino acid serine. It is characterized by the presence of a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to the propanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Hydroxy-2-(methylamino)propanoic acid involves the use of Meldrum’s acids. The reaction typically employs samarium diiodide (SmI2) in the presence of water, which acts as an environmentally benign additive. This method allows for the selective synthesis of 3-hydroxy acids from Meldrum’s acids .
Industrial Production Methods
the principles of organic synthesis involving selective reduction and functional group tolerance can be applied to scale up the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-(methylamino)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(methylamino)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to amino acid metabolism and enzyme interactions.
Industry: It is used in the production of biodegradable polymers and other materials
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyisobutyric acid:
Lactic acid, 2-methyl-: This compound has a similar carboxylic acid group but differs in the position of the hydroxyl group.
N-Methyl-L-serine: A direct analog of 3-Hydroxy-2-(methylamino)propanoic acid, differing only in the presence of the methylamino group
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C4H9NO3 |
|---|---|
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
3-hydroxy-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8) |
InChI-Schlüssel |
PSFABYLDRXJYID-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


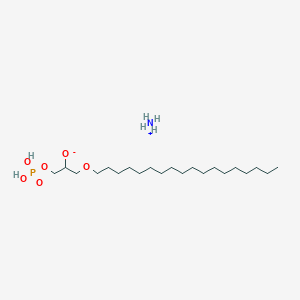
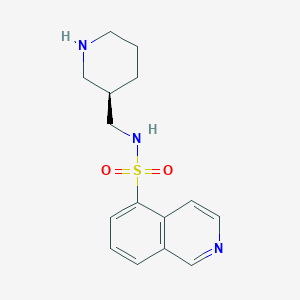




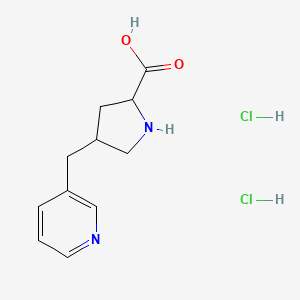
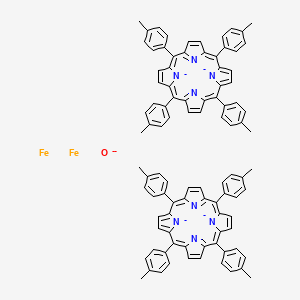
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)
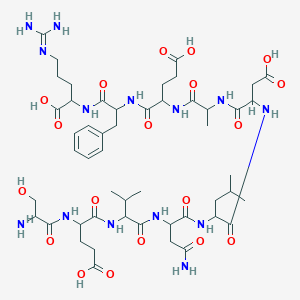
![2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B12324544.png)
![5-[3-[[2-(2-Hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B12324552.png)

